7-hydroxy-3,4-dihydro-1H-naphthalen-2-one basic properties
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one basic properties
An In-depth Technical Guide to the Core Properties of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one (also known as 7-hydroxy-2-tetralone). This bicyclic aromatic ketone is a member of the tetralone class of compounds, which serve as crucial structural motifs and synthetic intermediates in medicinal chemistry and materials science. This document consolidates physicochemical data, details synthetic and analytical methodologies, and explores the chemical reactivity and biological significance of this scaffold. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Introduction
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one, with CAS Registry Number 37827-68-2, is a functionalized tetralone derivative. The tetralone core, consisting of a fused benzene and cyclohexanone ring system, is a privileged scaffold found in numerous natural products and synthetic molecules of pharmacological importance.[1] The specific substitution pattern of 7-hydroxy-2-tetralone, featuring a phenolic hydroxyl group on the aromatic ring and a ketone in the aliphatic ring, imparts a unique combination of reactivity and potential for biological interaction.
The strategic placement of these functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of agents targeting the central nervous system (CNS) and compounds with anti-inflammatory or antioxidant properties.[2][3] The tetralone framework is integral to drugs targeting monoamine oxidase (MAO) and other biological endpoints, highlighting the importance of understanding the fundamental chemistry of its derivatives.[4] This guide will elucidate the core properties of this molecule, providing a foundation for its effective utilization in research and development.
Physicochemical and General Properties
The identity and fundamental physical properties of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 7-hydroxy-3,4-dihydronaphthalen-2(1H)-one | [3] |
| Synonyms | 7-Hydroxy-2-tetralone | [2][5] |
| CAS Number | 37827-68-2 | [2] |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| Appearance | Light brown to gray solid powder | [2] |
| Melting Point | 103 - 105 °C | [5] |
| Boiling Point | 353.3 °C at 760 mmHg | [6][7] |
| Flash Point | 150.6 °C | [6] |
| Purity | Typically ≥95% (by NMR) | [2] |
| Storage | Long-term storage at 2-8 °C under an inert atmosphere | [2] |
| InChI Key | LTLOEHIVHXTMBN-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
The synthesis of 7-hydroxy-2-tetralone can be achieved through various routes. A common and reliable strategy in medicinal chemistry is the demethylation of the corresponding methoxy precursor, 7-methoxy-2-tetralone. The methoxy derivative is often more accessible and serves as a protected form of the phenol. The use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane (DCM) is a standard and high-yielding method for cleaving aryl methyl ethers.
Representative Synthetic Workflow: Demethylation
The workflow illustrates the final step in a multi-stage synthesis, where the readily available 7-methoxy-2-tetralone is converted to the target compound.
Caption: Synthetic workflow for the preparation of 7-hydroxy-2-tetralone.
Detailed Experimental Protocol: Demethylation of 7-Methoxy-2-tetralone
This protocol describes a representative procedure for the synthesis of 7-hydroxy-2-tetralone. Causality: Boron tribromide is a powerful Lewis acid that selectively coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl-oxygen bond, a robust method for aryl ether deprotection.
Materials:
-
7-Methoxy-2-tetralone (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 7-methoxy-2-tetralone (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagent: Slowly add the 1.0 M solution of BBr₃ in DCM (1.2 eq) to the stirred solution via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol to neutralize excess BBr₃.
-
Workup: Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one.
Spectroscopic and Structural Characterization
| Technique | Expected Key Features |
| ¹H NMR | Aromatic Protons: 3H, signals in the ~6.5-7.0 ppm range, exhibiting splitting patterns (d, dd) characteristic of a 1,2,4-trisubstituted benzene ring. Phenolic Proton: 1H, a broad singlet, variable chemical shift depending on concentration and solvent. Aliphatic Protons: 6H, signals in the ~2.5-3.5 ppm range, appearing as multiplets or triplets corresponding to the three methylene groups of the cyclohexanone ring.[8] |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal downfield, >195 ppm. Aromatic Carbons: 6 signals, with the hydroxyl- and oxygen-bearing carbons appearing at characteristic chemical shifts (~155 ppm and ~110-130 ppm, respectively). Aliphatic Carbons: 3 signals corresponding to the methylene groups in the saturated ring. |
| FTIR (cm⁻¹) | O-H Stretch (Phenol): Broad band around 3200-3400 cm⁻¹. C=O Stretch (Ketone): Strong, sharp absorption band around 1680-1700 cm⁻¹. C=C Stretch (Aromatic): Bands in the 1500-1600 cm⁻¹ region. C-O Stretch (Phenol): Band around 1200-1250 cm⁻¹.[8] |
| Mass Spec. (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 162, corresponding to the molecular weight. Key Fragments: Expect fragmentation patterns typical of aromatic ketones, including loss of CO (m/z 134) and subsequent rearrangements. The presence of the stable aromatic ring often results in a relatively stable molecular ion.[8] |
Chemical Reactivity and Derivatization
The dual functionality of 7-hydroxy-2-tetralone provides two primary sites for chemical modification: the nucleophilic phenolic hydroxyl group and the electrophilic ketone carbonyl group. This allows for a wide range of derivatization reactions to modulate the compound's properties for various applications.
Caption: Key reactivity pathways for 7-hydroxy-2-tetralone.
Protocol for a Representative Reaction: O-Alkylation (Williamson Ether Synthesis)
Causality: This protocol demonstrates the functionalization of the phenolic hydroxyl group. A base (K₂CO₃) is used to deprotonate the phenol, forming a nucleophilic phenoxide ion. This ion then attacks an alkyl halide (e.g., benzyl bromide) in an SN2 reaction to form a stable ether linkage, a common strategy for protecting the hydroxyl group or introducing new functionalities.
Materials:
-
7-Hydroxy-2-tetralone (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Anhydrous acetone or DMF
-
Standard laboratory glassware and reflux condenser
Procedure:
-
To a solution of 7-hydroxy-2-tetralone in anhydrous acetone, add anhydrous potassium carbonate.
-
Add benzyl bromide to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain 7-(benzyloxy)-3,4-dihydro-1H-naphthalen-2-one.
Biological Significance and Applications
While specific bioactivity data for 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one is limited in public literature, its structural class—the tetralones—is of significant interest in drug discovery.[1] The value of this compound lies primarily in its role as a versatile synthetic intermediate for accessing molecules with potent biological effects.
Role as a Synthetic Precursor in Drug Development
The tetralone scaffold is a cornerstone in the synthesis of compounds targeting CNS disorders. Derivatives are known to be potent inhibitors of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters.[4] Specifically, substitution at the C7 position of the tetralone ring has been shown to yield high-potency inhibitors of both MAO-A and MAO-B isoforms.[4] This makes 7-hydroxy-2-tetralone an ideal starting point for generating libraries of potential antidepressants or neuroprotective agents.
Investigated Bioactivities of the Tetralone Scaffold
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Anti-inflammatory Activity: Tetralone derivatives have been demonstrated to possess anti-inflammatory properties.[9] Studies show that certain derivatives can inhibit the production of reactive oxygen species (ROS) in macrophages.[10] Furthermore, the tetralone core is found in inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine, suggesting a potential mechanism for their anti-inflammatory effects.[11][12]
-
Antioxidant Potential: The phenolic moiety present in 7-hydroxy-2-tetralone suggests inherent antioxidant potential.[8] Phenols can act as radical scavengers, a property that is beneficial in conditions related to oxidative stress. This has led to its inclusion in cosmetic formulations aimed at protecting the skin.[2][3]
-
Antimicrobial and Antitumor Activities: The broader tetralone class has been explored for a wide spectrum of bioactivities, including antibacterial, antifungal, and antitumor effects, making it a continuously relevant scaffold for medicinal chemists.[1][13]
Safety and Handling
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Signal Word: Warning
Precautionary Measures:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one is a chemical compound of significant utility, bridging basic organic synthesis with advanced drug discovery. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for complex molecular architectures. While direct biological data on this specific isomer is sparse, the established pharmacological importance of the tetralone scaffold—particularly in neuropharmacology and anti-inflammatory research—solidifies the role of 7-hydroxy-2-tetralone as a key intermediate. This guide provides the foundational knowledge required for its effective application in the laboratory, empowering researchers to leverage its potential in developing next-generation therapeutics and materials.
References
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Kovács, K., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369. Available at: [Link]
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Kovács, K., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PubMed. Available at: [Link]
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Alpha-Tetralone derivatives as inhibitors of monoamine oxidase. (2025). Request PDF on ResearchGate. Available at: [Link]
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Upadhyay, A., et al. (2022). Compliance of 4-hydroxy-α-tetralone (1), its derivative (1b & 1d) and Diclofenac for binding with TNF-α. ResearchGate. Available at: [Link]
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7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one. (n.d.). Thueringer. Available at: [Link]
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Laali, K. K., et al. (2001). Condensation of 2-Naphthol and Naphthalenediols with o-Dichlorobenzene in the Presence of Aluminum Halides. Journal of the Brazilian Chemical Society. Available at: [Link]
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Elleuch, H., et al. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. Available at: [Link]
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Reisky, L., et al. (2019). A Novel High-Throughput Assay Enables the Direct Identification of Acyltransferases. Catalysts. Available at: [Link]
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Wang, Y., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. Available at: [Link]
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